molecular formula C20H26O2Si B1393596 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol CAS No. 441784-82-3

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol

Cat. No.: B1393596
CAS No.: 441784-82-3
M. Wt: 326.5 g/mol
InChI Key: FYCFHPVTNLZNLO-UHFFFAOYSA-N
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Description

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is a chemical compound with the molecular formula C20H26O2Si. It is a cyclopropanol derivative where the hydroxyl group is protected by a tert-butyldiphenylsilyl group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol can be synthesized through a multi-step process. One common method involves the protection of cyclopropanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and requires anhydrous conditions to prevent hydrolysis of the silyl ether.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like tetrabutylammonium fluoride can be used to remove the silyl protecting group.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Free hydroxyl groups or other substituted derivatives.

Scientific Research Applications

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is used in various scientific research applications:

    Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.

    Biology: The compound can be used in the synthesis of biologically active molecules.

    Medicine: It is involved in the development of pharmaceutical intermediates.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol primarily involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups within the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropanol
  • 1-(((tert-Butylmethoxysilyl)oxy)methyl)cyclopropanol
  • 1-(((tert-Butylphenylsilyl)oxy)methyl)cyclopropanol

Uniqueness

1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol is unique due to the presence of the diphenylsilyl group, which provides greater steric hindrance and stability compared to other silyl protecting groups. This makes it particularly useful in reactions where selective protection and deprotection of hydroxyl groups are crucial.

Properties

IUPAC Name

1-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O2Si/c1-19(2,3)23(17-10-6-4-7-11-17,18-12-8-5-9-13-18)22-16-20(21)14-15-20/h4-13,21H,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCFHPVTNLZNLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680973
Record name 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

441784-82-3
Record name 1-({[tert-Butyl(diphenyl)silyl]oxy}methyl)cyclopropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

According to the description in a reference (see: Syn. Lett. 07, 1053–1054, 1999), the title compound was prepared as follows. 12 g (35 mmole) of ethyl 2-{[t-butyl(diphenyl)silyl]oxy}acetate was dissolved in 200 ml of tetrahydrofuran (THF) and 2.2 ml of titaniumtetraisopropoxide was added thereto. To the mixture was slowly added 29.2 ml of ethylmagnesiumbromide (3.0M in THF), and the reaction solution was stirred for 12 hours at room temperature. 20 ml of saturated ammonium chloride was added to stop the reaction. About 150 ml of tetrahydrofuran (THF) used as a solvent was removed by distillation under reduced pressure, and the reaction mixture was extracted twice with 200 ml of ethyl acetate. The ethyl acetate extract was distilled under reduced pressure to give 11.4 g (Yield 100%) of the title compound as a white solid.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
29.2 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
2.2 mL
Type
catalyst
Reaction Step Five
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol
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1-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropanol
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